4-Hydroxycarbaryl

Description

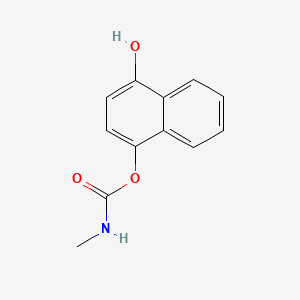

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxynaphthalen-1-yl) N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-6-10(14)8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMHCYHGQSQUDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=C(C2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200629 |

Source

|

| Record name | 4-Hydroxycarbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-97-7 |

Source

|

| Record name | 1,4-Naphthalenediol, 1-(N-methylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycarbaryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxycarbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARBARYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025N19F3YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxycarbaryl (CAS 5266-97-7): A Comprehensive Technical Guide on Metabolism, Toxicity, and Analytical Workflows

Executive Summary

In the fields of xenobiotic metabolism and environmental toxicology, understanding the biotransformation pathways of widely used anticholinesterase carbamate insecticides is critical for accurate risk assessment. 4-Hydroxycarbaryl emerges as a primary oxidative metabolite of carbaryl[1]. For researchers and drug development professionals, tracking the formation of 4-hydroxycarbaryl provides essential insights into Cytochrome P450 (CYP450) activity, potential drug-pesticide interactions, and the detoxification mechanisms inherent to mammalian systems[2]. This guide synthesizes the structural properties, metabolic kinetics, comparative toxicodynamics, and robust analytical protocols associated with 4-hydroxycarbaryl.

Physicochemical Identity

Before analyzing the kinetic behavior of a metabolite, establishing its precise chemical identity is foundational for standardizing mass spectrometry (MS) libraries and synthetic reference materials.

Table 1: Chemical and Structural Properties of 4-Hydroxycarbaryl

| Property | Value / Description |

| Systematic Name | 4-Hydroxy-1-naphthyl methylcarbamate[3] |

| Synonyms | 1,4-Naphthalenediol, mono(methylcarbamate)[3] |

| CAS Registry Number | 5266-97-7[3] |

| Molecular Formula | C₁₂H₁₁NO₃[3] |

| Molecular Weight | 217.22 g/mol [3] |

| SMILES String | CNC(=O)Oc1ccc(c2ccccc21)O[3] |

Cytochrome P450-Mediated Biotransformation

The primary metabolic pathways of the parent compound, carbaryl, involve ring hydroxylation and esterase-mediated hydrolysis[1].

Mechanistic Causality: In human liver microsomes (HLM), the generation of 4-hydroxycarbaryl is predominantly catalyzed by the CYP3A4 and CYP1A1 isoforms[2]. The regioselectivity of these specific enzymes toward the 4-position of the naphthalene ring is not random; it is dictated by the steric bulk of the methylcarbamate group. This structural feature forces the para-position of the ring into close proximity with the highly reactive heme iron-oxo intermediate during the CYP450 catalytic cycle, heavily favoring C4-hydroxylation over other sites[2].

Furthermore, this pathway is highly susceptible to metabolic interference. Co-exposure to organophosphate insecticides (such as chlorpyrifos) can severely inhibit the formation of 4-hydroxycarbaryl[2]. Chlorpyrifos acts as a competitive and suicide inhibitor, releasing reactive sulfur during its own oxidative desulfuration, which covalently binds to and inactivates the CYP450 active site[4].

CYP450-mediated ring hydroxylation and esterase hydrolysis of carbaryl.

Comparative Toxicodynamics

A critical question in toxicological risk assessment is whether a metabolite exhibits greater or lesser toxicity than its parent compound. In the case of 4-hydroxycarbaryl, the biotransformation represents a true detoxification step[5].

Mechanistic Causality: Why is 4-hydroxycarbaryl significantly less toxic? The addition of the hydroxyl group at the C4 position drastically increases the molecule's hydrophilicity. This structural modification serves two purposes:

-

Accelerated Clearance: It provides an immediate functional handle for rapid Phase II conjugation (specifically glucuronidation and sulfation), ensuring the metabolite is highly water-soluble and quickly excreted in urine[1].

-

Receptor Mismatch: The hydroxyl group alters the steric and electronic fit of the molecule within the active site gorge of acetylcholinesterase (AChE). This mismatch reduces its ability to carbamylate the serine residue in the active site, drastically lowering its inhibitory potency[5].

Table 2: Comparative Acute Toxicity and Cholinesterase Inhibition [5]

| Compound | Acute Oral LD₅₀ (Rat) | Bovine Erythrocyte ChE Inhibition (I₅₀) | Toxicity Classification |

| Carbaryl (Parent) | 430 mg/kg | 5.0 × 10⁻⁸ M | Moderate |

| 4-Hydroxycarbaryl | 1190 mg/kg | 4.6 × 10⁻⁷ M | Low |

| 5-Hydroxycarbaryl | 297 mg/kg | 4.6 × 10⁻⁸ M | Moderate |

| 1-Naphthol | 2590 mg/kg | > 1.0 × 10⁻³ M | Very Low |

Self-Validating Analytical Protocol for Microsomal Assays

To accurately quantify the formation of 4-hydroxycarbaryl for Michaelis-Menten kinetic modeling, researchers must utilize a highly controlled, self-validating in vitro microsomal assay.

Step-by-Step Methodology

-

Incubation Setup: Combine 0.5 mg/mL Human Liver Microsomes (HLM) and 10–200 µM carbaryl substrate in a 0.1 M potassium phosphate buffer (pH 7.4).

-

Causality: The specific pH and buffer strength maintain the structural integrity of the CYP450 enzymes, simulating physiological conditions to prevent premature enzyme denaturation.

-

-

Internal Standard Spiking (The Self-Validating Step): Introduce a known concentration of an isotopically labeled standard (e.g., 4-hydroxycarbaryl-d3).

-

Validation Logic: If the final MS/MS quantification shows a recovery variance of >15% for this internal standard, the extraction is automatically flagged for matrix effects or incomplete precipitation, rendering the analytical run invalid and preventing false kinetic data.

-

-

Reaction Initiation: Add a 1 mM NADPH-generating system and incubate at 37°C for 15 minutes.

-

Causality: CYP450 enzymes obligatorily require electron transfer from NADPH to activate molecular oxygen for the hydroxylation mechanism.

-

-

Reaction Termination: Add an equal volume of ice-cold acetonitrile.

-

Causality: The organic solvent instantly precipitates microsomal proteins and denatures the CYP enzymes, freezing the reaction at an exact time point to prevent overestimation of metabolite formation.

-

-

Centrifugation & Extraction: Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C. Isolate the clear supernatant for solid-phase extraction (SPE) or direct injection.

-

HPLC-MS/MS Quantification: Analyze the extract using high-performance liquid chromatography coupled with tandem mass spectrometry, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for 4-hydroxycarbaryl[2].

In vitro microsomal assay workflow for 4-hydroxycarbaryl quantification.

References

-

[1] Title: carbaryl - GulfLINK (Human Health Effects & Toxicity Summary) Source: health.mil URL:

-

[2] Title: In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos Source: nih.gov (Chem Biol Interact. 2002) URL:

-

[5] Title: 150. Carbaryl (FAO/PL:1969/M/17/1) - Toxicity of carbaryl plant metabolites Source: inchem.org URL:

-

Title: Special Review of Carbaryl: Proposed Decision for Consultation Source: canada.ca URL:

-

[4] Title: Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health Source: hh-ra.org (Elsevier Ireland Ltd. 2012) URL:

-

[3] Title: 4-HYDROXYCARBARYL - Global Substance Registration System (GSRS) Source: nih.gov URL:

Sources

Mechanistic Profiling and Quantification of the Carbaryl to 4-Hydroxycarbaryl Metabolic Pathway

Executive Overview

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum anticholinesterase insecticide. While its primary mode of toxicity is the reversible inhibition of acetylcholinesterase, its pharmacokinetic profile is heavily dictated by its biotransformation. Although carbaryl undergoes significant hydrolysis to 1-naphthol, its oxidative metabolism via the Cytochrome P450 (CYP) system generates several bioactive and potentially toxic ring-hydroxylated metabolites, most notably 4-hydroxycarbaryl 1.

This technical whitepaper provides an in-depth analysis of the CYP-mediated pathway driving 4-hydroxycarbaryl formation. Designed for drug development professionals and toxicologists, this guide details the mechanistic biochemistry, isoform-specific quantitative data, and a self-validating in vitro protocol for accurate metabolite quantification.

Mechanistic Biochemistry of Carbaryl Ring Hydroxylation

The oxidative metabolism of carbaryl is not a monolithic process; it is highly regioselective and dependent on the specific expression profile of hepatic and extrahepatic CYP enzymes 2. The generation of 4-hydroxycarbaryl involves the insertion of a single oxygen atom into the 4-position of the naphthyl ring, a reaction requiring molecular oxygen, NADPH, and CYP-reductase.

In human liver microsomes (HLM), CYP3A4 and CYP1A1 are the primary drivers of 4-hydroxycarbaryl generation 1. The expansive active site of CYP3A4 accommodates the bulky naphthyl structure, allowing the heme-iron-oxo intermediate to access the sterically hindered 4-position. Conversely, CYP1A2, which shares structural similarities with CYP1A1, is highly restricted and almost exclusively favors the formation of 5-hydroxycarbaryl 3.

It is critical to note that this metabolic pathway is subject to competitive inhibition. Co-exposure to other xenobiotics, such as the organophosphate chlorpyrifos, significantly inhibits the CYP-mediated metabolism of carbaryl, altering its clearance rate and toxicological impact 1. Furthermore, the oxidative metabolism of carbaryl modifies its interaction with nuclear receptors (such as PXR and CAR), which can lead to downstream transcriptional changes in enzyme expression 4.

Pathway Visualization

CYP450-mediated metabolic pathway of carbaryl highlighting 4-hydroxycarbaryl formation.

Quantitative Profiling of CYP Isoform Contributions

To accurately model the pharmacokinetics of carbaryl, researchers must account for the specific activity of individual CYP isoforms. The table below summarizes the relative formation rates of the three primary oxidative metabolites based on recombinant human CYP studies 1.

| Cytochrome P450 Isoform | 4-Hydroxycarbaryl (Target) | 5-Hydroxycarbaryl | Carbaryl Methylol | Mechanistic Role & Selectivity |

| CYP3A4 | High (+++) | Low (+) | Minimal (-) | Primary driver of 4-OH regioselectivity due to a large active site volume accommodating the naphthyl ring. |

| CYP1A1 | Moderate (++) | High (+++) | Minimal (-) | Exhibits dual activity; dominant in extrahepatic 5-OH formation but contributes significantly to 4-OH. |

| CYP1A2 | Low (+) | High (+++) | Minimal (-) | Highly selective for the 5-position; sterically restricted against 4-OH formation. |

| CYP2B6 | Minimal (-) | Minimal (-) | High (+++) | Dominates N-methyl hydroxylation; minimal ring hydroxylation activity. |

Self-Validating Experimental Protocol: In Vitro HLM Assay

To isolate and quantify the formation of 4-hydroxycarbaryl, a robust in vitro assay utilizing Human Liver Microsomes (HLM) coupled with LC-MS/MS is required. As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. Every step below is designed with strict causality to ensure the system is self-validating.

Step-by-Step Methodology

Step 1: Matrix Preparation

-

Action: Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

-

Causality: The 0.5 mg/mL protein concentration ensures linear enzyme kinetics without introducing non-specific protein-binding artifacts. The phosphate buffer maintains physiological pH, while MgCl₂ is an essential cofactor that facilitates electron transfer from CYP-reductase to the CYP heme center.

Step 2: Substrate Addition

-

Action: Spike carbaryl to a final concentration of 20 µM, ensuring the final organic solvent (e.g., methanol) concentration remains below 0.5% (v/v).

-

Causality: CYP3A4 is notoriously sensitive to solvent effects. Restricting organic solvents prevents the denaturation or competitive inhibition of the very enzymes responsible for 4-hydroxycarbaryl formation.

Step 3: Thermal Equilibration

-

Action: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Causality: This establishes thermal equilibrium prior to reaction initiation, preventing a kinetic lag phase that would skew initial velocity (

) calculations.

Step 4: Reaction Initiation & Self-Validation Control

-

Action: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Validation Control: Simultaneously run a parallel "Minus-NADPH" control where buffer replaces the regenerating system.

-

-

Causality: A regenerating system continuously supplies NADPH, preventing product inhibition by NADP+ and maintaining steady-state electron flow. The Minus-NADPH control acts as a self-validating mechanism to prove that 4-hydroxycarbaryl formation is strictly CYP-mediated and not an artifact of background hydrolysis or plasma esterase activity 4.

Step 5: Precision Quenching & Internal Standardization

-

Action: At exactly 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing 50 nM Carbaryl-d7 (Internal Standard).

-

Causality: Ice-cold ACN abruptly precipitates the microsomal proteins, halting the reaction instantly. Introducing the internal standard at the exact moment of quenching accounts for any subsequent extraction losses or mass spectrometer matrix effects, ensuring absolute quantitative accuracy.

Step 6: Centrifugation and LC-MS/MS Analysis

-

Action: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for UHPLC-MS/MS analysis, monitoring the specific MRM transitions for 4-hydroxycarbaryl.

-

Causality: High-speed centrifugation pellets the denatured proteins, preventing UHPLC column clogging and reducing ion suppression in the MS source, thereby preserving the integrity of the analytical data.

Analytical Workflow Visualization

Self-validating in vitro workflow for quantifying 4-hydroxycarbaryl via LC-MS/MS.

Conclusion

The metabolic conversion of carbaryl to 4-hydroxycarbaryl is a highly specific, CYP3A4/CYP1A1-driven process. Understanding the regioselectivity of these enzymes, alongside the potential for competitive inhibition by co-administered xenobiotics, is critical for accurate toxicokinetic modeling. By employing the self-validating in vitro methodologies outlined above, researchers can ensure high-fidelity data capture, free from the confounding variables of matrix effects and non-specific degradation.

References

- Source: nih.

- Source: nih.

- Source: jst.go.

- In vitro human phase I metabolism of xenobiotics I: Pesticides and related compounds...

Sources

- 1. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities [jstage.jst.go.jp]

cytochrome P450 CYP1A1 metabolism of carbaryl

An In-Depth Technical Guide to the Cytochrome P450 CYP1A1-Mediated Metabolism of Carbaryl

Introduction

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and residential settings for several decades.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system. The biotransformation of carbaryl in mammals is a complex process critical to its detoxification and, in some cases, its bioactivation. Central to this process is the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A1.[2]

CYP1A1 is a phase I metabolic enzyme renowned for its role in the metabolism of xenobiotics, including environmental pollutants and drugs.[3] It is primarily expressed in extrahepatic tissues such as the lungs and skin, as well as in the liver upon induction.[1] The enzyme's activity is a double-edged sword; while it facilitates the detoxification of many compounds, it can also convert pro-carcinogens into highly reactive, genotoxic metabolites.[1][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the CYP1A1-mediated metabolism of carbaryl, detailing the core biochemical pathways, the paradoxical nature of CYP1A1 induction by carbaryl, and the state-of-the-art methodologies employed to investigate these interactions. By synthesizing mechanistic insights with field-proven experimental protocols, this document aims to equip scientists with the knowledge to design, execute, and interpret studies in this critical area of toxicology and drug metabolism.

Part 1: The Molecular Basis of Carbaryl-CYP1A1 Interaction

The interaction between carbaryl and CYP1A1 is multifaceted, involving direct metabolism of the parent compound and a complex, indirect induction of the enzyme's expression. Understanding this relationship is fundamental to assessing the toxicological risk associated with carbaryl exposure.

Section 1.1: The Metabolic Fate of Carbaryl

Carbaryl undergoes two primary metabolic transformations in mammals: hydrolysis of the carbamate ester linkage and oxidation via the CYP450 system. While hydrolysis, leading to the formation of 1-naphthol, is a significant detoxification route, the oxidative pathway is of particular toxicological interest due to the nature of the metabolites formed.[4] The CYP-mediated reactions primarily involve hydroxylation at various positions on the carbaryl molecule.

Caption: Primary metabolic pathways of carbaryl.

Section 1.2: The Specific Role of CYP1A1 in Carbaryl Oxidation

In vitro studies utilizing human liver microsomes (HLM) and recombinant human CYP isoforms have definitively identified CYP1A1 as a key player in carbaryl metabolism.[5][6] Its primary contribution is the catalysis of aromatic hydroxylation, leading to the formation of 4-hydroxycarbaryl and 5-hydroxycarbaryl.[4]

Specifically, research has shown that:

-

CYP1A1 and CYP1A2 exhibit the highest activity in the formation of 5-hydroxycarbaryl.[5][7]

-

CYP1A1 and CYP3A4 are the most active isoforms in generating 4-hydroxycarbaryl.[5][7]

The formation of another major metabolite, carbaryl methylol, is primarily attributed to CYP2B6.[5][6] The differential activities of these enzymes highlight the complexity of carbaryl biotransformation and the potential for varied metabolic profiles between individuals depending on their specific CYP expression levels. Some of these hydroxylated metabolites, particularly 5-hydroxycarbaryl, have been reported to be more potent cholinesterase inhibitors than the parent carbaryl, signifying a bioactivation pathway.[6]

| Metabolite | Primary Generating CYP Isoform(s) | Reference |

| 5-Hydroxycarbaryl | CYP1A1, CYP1A2 | [4][5][7] |

| 4-Hydroxycarbaryl | CYP1A1, CYP3A4 | [4][5][7] |

| Carbaryl Methylol | CYP2B6 | [5][6] |

| 1-Naphthol | Esterases (Hydrolysis) | [4] |

| Caption: Key Carbaryl Metabolites and Responsible Human CYP Isoforms. |

Section 1.3: The Paradox of CYP1A1 Induction

A critical aspect of the carbaryl-CYP1A1 interaction is the ability of carbaryl to induce the expression of the CYP1A1 gene.[1] Studies in human liver (HepG2) and skin (HaCaT) cell lines, as well as in rats, have demonstrated a dose-dependent increase in both CYP1A1 mRNA levels and catalytic activity (measured by the ethoxyresorufin-O-deethylase, or EROD, assay) following carbaryl exposure.[1][8]

This induction is mechanistically linked to the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[9] In the canonical pathway, a ligand binds to the cytosolic AhR, causing it to translocate to the nucleus, heterodimerize with the AhR Nuclear Translocator (ARNT), and bind to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating transcription.[9]

The paradox lies in the finding that while carbaryl treatment activates this pathway, competitive binding assays have shown that carbaryl and its primary metabolite, 1-naphthol, do not directly bind to or displace potent ligands from the human or rat AhR.[1][8][10] This compelling evidence suggests that carbaryl induces CYP1A1 through a ligand-independent or indirect mechanism of AhR activation, the specifics of which remain an active area of research.[1] This induction has significant toxicological implications, as elevated CYP1A1 levels can increase the metabolic activation of other co-exposed xenobiotics into carcinogenic derivatives.[1]

Caption: Indirect activation of the AhR pathway by carbaryl.

Part 2: Methodologies for Studying Carbaryl Metabolism

Investigating the metabolism of carbaryl by CYP1A1 requires a multi-pronged approach, combining subcellular, cellular, and analytical techniques. The causality behind these experimental choices rests on the need to move from reductionist systems that elucidate specific enzyme kinetics to more complex cellular models that reflect physiological gene regulation.

Section 2.1: In Vitro Metabolism Models

Expertise & Experience: To isolate the specific contribution of CYP1A1 from the complex milieu of a whole cell or organism, researchers rely on subcellular fractions or purified enzyme systems. Human Liver Microsomes (HLM) provide a physiologically relevant mixture of CYP enzymes, while recombinant CYPs (e.g., Supersomes™) expressed in insect or bacterial cells allow for the study of a single isoform in isolation. This approach is fundamental for determining which enzymes are responsible for forming specific metabolites and for calculating kinetic parameters (Kₘ, Vₘₐₓ).

This protocol describes a self-validating system to assess the formation of carbaryl metabolites by a specific CYP isoform.

-

Reagent Preparation:

-

Prepare a stock solution of carbaryl in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare an NADPH-generating system consisting of NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system provides a continuous supply of the necessary cofactor (NADPH) for CYP activity.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, recombinant human CYP1A1 (e.g., 10-50 pmol), and the NADPH-generating system.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding carbaryl from the stock solution to a final desired concentration (e.g., 1-500 µM). The final solvent concentration should be kept low (<1%) to avoid inhibiting enzyme activity.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking. The incubation time should be within the linear range of product formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the protein and halts enzymatic activity.

-

Include control incubations: a "no enzyme" control and a "no NADPH" control to account for non-enzymatic degradation and background contamination.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Caption: Workflow for in vitro carbaryl metabolism assay.

Section 2.2: Cellular Models for Induction Studies

Expertise & Experience: While recombinant systems are excellent for kinetics, they cannot be used to study gene induction. For this, intact cellular models are required. The HepG2 human hepatoma cell line is a widely accepted model because it is of human liver origin and retains many of the liver-specific metabolic functions, including the AhR signaling pathway.[1] Measuring EROD activity provides a functional readout of CYP1A1 protein activity, while RT-qPCR provides a direct measure of gene expression. Combining these assays offers a more complete picture of the induction process.

This protocol provides a robust method to quantify the functional effect of carbaryl-mediated CYP1A1 induction.

-

Cell Culture and Treatment:

-

Culture HepG2 cells in appropriate media (e.g., MEM with 10% FBS) in multi-well plates (e.g., 24- or 48-well) until they reach ~80% confluency.

-

Treat the cells with various concentrations of carbaryl (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24-72 hours). Include a positive control such as 2,3,7,8-tetrachlorodibenzodioxin (TCDD).

-

-

EROD Assay:

-

After treatment, remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

-

Add a reaction mixture containing the CYP1A1 substrate, 7-ethoxyresorufin, in buffer to each well.

-

Incubate the plate at 37°C for a set time (e.g., 15-30 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

-

Quantification:

-

Measure the fluorescence of the product, resorufin, using a plate reader (excitation ~530 nm, emission ~590 nm).

-

After reading, lyse the cells in the wells and perform a protein quantification assay (e.g., BCA assay).

-

-

Data Analysis:

-

Normalize the resorufin fluorescence to the protein content in each well to calculate the specific EROD activity (e.g., pmol resorufin/min/mg protein).

-

Compare the activity in carbaryl-treated cells to the vehicle control to determine the fold-induction.

-

Section 2.3: Analytical Techniques for Metabolite Analysis

Trustworthiness: The accurate identification and quantification of metabolites are the cornerstones of any metabolism study. High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detectors, is the gold standard.[5][11] LC-MS/MS offers superior sensitivity and specificity, allowing for confident structural elucidation and quantification even at low concentrations.

This protocol outlines a general procedure for the separation and detection of carbaryl and its hydroxylated metabolites.

-

Instrumentation and Columns:

-

Use an HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or UV detector. A C18 reversed-phase column is commonly used for separation.[11]

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Run the separation using a gradient elution (i.e., changing the percentage of organic solvent over time) to achieve optimal separation of the parent compound and its more polar metabolites.

-

-

Detection:

-

Carbaryl and its naphtholic metabolites are naturally fluorescent. Set the fluorescence detector to appropriate excitation and emission wavelengths (e.g., Ex: 225 nm, Em: 333 nm) for high sensitivity and selectivity.[11]

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of carbaryl and available metabolite standards.

-

Integrate the peak areas of the analytes in the experimental samples and quantify the concentrations by interpolating from the standard curve.

-

Part 3: Toxicological Implications and Future Directions

Section 3.1: Bioactivation and Health Risks

The CYP1A1-mediated metabolism of carbaryl is a critical event in its toxicological profile. The induction of CYP1A1 by carbaryl, even through an indirect mechanism, raises concerns about potential adverse health effects.[1] Elevated levels of CYP1A1 can enhance the metabolic activation of not only carbaryl itself to potentially more toxic metabolites but also other pro-carcinogens present in the environment, such as polycyclic aromatic hydrocarbons (PAHs) from sources like tobacco smoke and air pollution.[1][12] This makes CYP1A1 induction a significant biomarker of exposure and potential risk.

Section 3.2: Research Gaps and Future Outlook

Despite significant progress, several key questions remain:

-

Mechanism of Induction: The precise molecular events leading to the ligand-independent activation of the AhR by carbaryl need to be fully elucidated. This is a key area for future mechanistic toxicology research.

-

Inter-individual Variability: Genetic polymorphisms in the CYP1A1 gene can lead to variations in enzyme activity.[12] Research is needed to understand how these genetic differences impact carbaryl metabolism and susceptibility to its toxic effects in the human population.

-

Mixture Effects: Humans are typically exposed to a complex mixture of chemicals. Future studies should focus on the impact of co-exposure to other pesticides, pharmaceuticals, or environmental contaminants that can inhibit, induce, or compete for metabolism by CYP1A1 and other CYP enzymes.[5]

Addressing these questions will be crucial for refining risk assessments and ensuring the safe use of carbaryl and other xenobiotics that interact with this vital metabolic pathway.

References

-

Ledirac, N., Delescluse, C., de Sousa, G., Pralavorio, M., et al. (1997). Carbaryl induces CYP1A1 gene expression in HepG2 and HaCaT cells but is not a ligand of the human hepatic Ah receptor. Toxicology and Applied Pharmacology, 144(1), 177-82. [Link]

-

Tang, J., Cao, Y., Rose, R. L., & Hodgson, E. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Chemico-Biological Interactions, 141(3), 229-241. [Link]

-

Tang, J., et al. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Scribd. [Link]

-

Ledirac, N., Garlatti, M., de Sousa, G., et al. (1998). Effects of carbaryl and naphthalene on rat hepatic CYP1A1/2: potential binding to Ah receptor and 4S benzo(a)pyrene-binding protein. International Journal of Molecular Medicine, 2(5), 615-21. [Link]

-

Bode, F., Schwartzenberg, J., Schliemann, W., et al. (2006). Comparison of the biotransformation of the 14C-labelled insecticide carbaryl by non-transformed and human CYP1A1-, CYP1A2-, and CYP3A4-transgenic cell cultures of Nicotiana tabacum. Pest Management Science, 62(8), 731-41. [Link]

-

Nong, A., et al. (2014). Suggested depiction of the metabolic pathway of carbaryl. ResearchGate. [Link]

-

Abass, K., et al. (2012). Investigation of mechanism based inhibition of CYP450 enzymes by selected organophosphorous, pyrethroids and benzoyl urea pesticides in pooled human liver microsomes. ResearchGate. [Link]

-

Sandoz, C., Lesca, P., Narbonne, J. F., & Carpy, A. (2000). Molecular characteristics of carbaryl, a CYP1A1 gene inducer. Archives of Biochemistry and Biophysics, 373(1), 275-80. [Link]

-

Martin, M. T., et al. (2007). Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation. ResearchGate. [Link]

-

NHMRC. (2011). Carbaryl - Australian Drinking Water Guidelines. National Health and Medical Research Council. [Link]

-

Ruiz-Angel, M. J., et al. (2011). Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables. Journal of Analytical Methods in Chemistry. [Link]

-

Rajendran, V., et al. (2019). Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Method Development for the Determination of Carbaryl Residue in Honey. Pharmacognosy Magazine, 15(64), 315-322. [Link]

-

Wu, X., et al. (2012). Metabolomic and Proteomic Insights into Carbaryl Catabolism by Burkholderia sp. C3 and Degradation of Ten N-Methylcarbamates. Journal of Proteome Research, 11(11), 5143-5153. [Link]

-

Dorough, H. W. (1971). Recent applications of mass spectrometry and combined gas chromatography-mass spectrometry to pesticide residue analysis. Journal of Agricultural and Food Chemistry. [Link]

-

Inui, H., et al. (2013). Metabolism of Herbicides and Other Chemicals in Human Cytochrome P450 Species and in Transgenic Potato Plants Co-Expressing Human CYP1A1, CYP2B6 and CYP2C19. ResearchGate. [Link]

-

Banerjee, I., et al. (2016). Carbaryl and Human Health: A Review. ResearchGate. [Link]

-

Goursaud, C., et al. (2018). In vitro functional CYP11A1 activity assays. ResearchGate. [Link]

-

Wikipedia. (n.d.). CYP1A1. Wikipedia. [Link]

-

Schwarz, M., et al. (2018). Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options. Archives of Toxicology, 92(10), 3043-3060. [Link]

-

Al-Sheddy, A., et al. (2012). Regulation of CYP1A1 by heavy metals and consequences for drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 175-185. [Link]

-

Giantin, M., et al. (2023). Establishment and characterization of cytochrome P450 1A1 CRISPR/Cas9 Knockout Bovine Foetal Hepatocyte Cell Line (BFH12). Cell and Tissue Research. [Link]

-

Genetic Lifehacks. (2020). CYP1A1: Detoxifying Cigarette Smoke and Estrogen. Genetic Lifehacks. [Link]

Sources

- 1. Carbaryl induces CYP1A1 gene expression in HepG2 and HaCaT cells but is not a ligand of the human hepatic Ah receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP1A1 - Wikipedia [en.wikipedia.org]

- 3. Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of carbaryl and naphthalene on rat hepatic CYP1A1/2: potential binding to Ah receptor and 4S benzo(a)pyrene-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 10. Molecular characteristics of carbaryl, a CYP1A1 gene inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP1A1: Detoxifying Cigarette Smoke and Estrogen - Genetic Lifehacks [geneticlifehacks.com]

Cytochrome P450 3A4-Mediated Biotransformation of Carbaryl: Mechanistic Insights and Analytical Workflows

Executive Summary

Carbaryl (1-naphthyl N-methylcarbamate) is a widely utilized broad-spectrum anticholinesterase insecticide. In humans, the clearance and detoxification of carbaryl are heavily dependent on hepatic biotransformation mediated by the Cytochrome P450 (CYP450) superfamily. Understanding the specific isoform contributions—particularly the role of CYP3A4 in the formation of 4-hydroxycarbaryl —is critical for predicting toxicokinetics, assessing interindividual variability, and identifying potential metabolic drug-pesticide interactions.

This technical whitepaper provides an in-depth analysis of the structural kinetics driving CYP3A4-mediated carbaryl metabolism, explores the phenomenon of suicide inhibition by co-exposure to organophosphates, and establishes a self-validating in vitro protocol for quantifying these metabolic pathways.

The Mechanistic Basis of Carbaryl Biotransformation

The hepatic metabolism of carbaryl is characterized by divergent oxidative pathways. When carbaryl enters the human liver, it is subjected to Phase I oxidation primarily by CYP1A1, CYP1A2, CYP2B6, and CYP3A4. The orientation of the bulky naphthyl ring within the distinct catalytic pockets of these isoforms dictates the resulting metabolite profile 1.

The biotransformation yields three primary oxidative metabolites:

-

5-hydroxycarbaryl : Driven predominantly by CYP1A1 and CYP1A2.

-

4-hydroxycarbaryl : Driven predominantly by CYP3A4 and CYP1A1.

-

Carbaryl methylol (N-hydroxymethylcarbaryl) : Driven almost exclusively by CYP2B6.

CYP450-mediated divergent metabolic pathways of carbaryl biotransformation.

CYP3A4 Kinetics and the 4-Hydroxycarbaryl Pathway

CYP3A4 is the most abundantly expressed drug-metabolizing enzyme in the human liver. Unlike the narrow, planar active sites of the CYP1A family (which favor 5-hydroxylation), CYP3A4 possesses a massive, highly flexible active site cavity. This structural plasticity allows the bulky, bicyclic naphthyl ring of carbaryl to adopt multiple binding poses.

Thermodynamically, the binding orientation in CYP3A4 positions the 4-carbon of the naphthyl ring in close proximity to the heme-bound activated oxygen species (Compound I). The monooxygenation reaction proceeds via a hydrogen atom abstraction followed by a rapid oxygen rebound, successfully hydroxylating the aromatic ring to yield 4-hydroxycarbaryl 2.

Metabolic Disruption: The Chlorpyrifos Suicide Inhibition Effect

A critical consideration in modern toxicology and drug development is the phenomenon of metabolic interaction. Field-proven insights demonstrate that co-exposure to organophosphorothioate (OPT) insecticides, such as chlorpyrifos , dramatically alters the CYP-mediated clearance of carbaryl 3.

The Causality of Inhibition: Chlorpyrifos undergoes oxidative desulfuration catalyzed by CYP2B6 and CYP3A4 to form its highly toxic oxon derivative. During this desulfuration process, a highly reactive atomic sulfur is released. This sulfur atom covalently binds to the cysteine residues or directly to the heme iron of the catalyzing CYP450 enzyme.

This results in mechanism-based (suicide) inhibition . Because CYP3A4 and CYP2B6 are irreversibly inactivated during chlorpyrifos metabolism, the concurrent or subsequent metabolism of carbaryl is severely halted. Consequently, the formation of 4-hydroxycarbaryl and carbaryl methylol drops precipitously, leading to prolonged systemic circulation of the parent carbaryl molecule and an amplification of its anticholinesterase toxicity.

Quantitative Profiling of CYP Isoform Contributions

To facilitate easy comparison for researchers modeling carbaryl clearance, the quantitative relationships between CYP isoforms and specific metabolic outputs are summarized below.

| Metabolite | Primary CYP Isoform(s) | Secondary CYP Isoform(s) | Biotransformation Mechanism | Structural Modification |

| 4-Hydroxycarbaryl | CYP3A4, CYP1A1 | CYP1A2 | Aromatic Ring Hydroxylation | Hydroxyl group added to the 4-position of the naphthyl ring |

| 5-Hydroxycarbaryl | CYP1A1, CYP1A2 | CYP3A4 | Aromatic Ring Hydroxylation | Hydroxyl group added to the 5-position of the naphthyl ring |

| Carbaryl Methylol | CYP2B6 | CYP3A4 | N-Alkyl Hydroxylation | Hydroxyl group added to the N-methyl group (side-chain) |

Self-Validating Experimental Protocol for CYP3A4 Assays

To accurately quantify the formation of 4-hydroxycarbaryl, researchers must utilize a robust, self-validating in vitro assay using recombinant human CYP3A4 (rCYP3A4) or Human Liver Microsomes (HLMs). The following methodology explains not just what to do, but why each step is critical for maintaining scientific integrity.

Self-validating in vitro workflow for quantifying CYP3A4-mediated carbaryl metabolism.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Equilibration

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Causality: Potassium phosphate at pH 7.4 mimics physiological intracellular conditions, preserving the tertiary structure of the CYP3A4 protein. MgCl₂ is an essential cofactor for the NADPH-cytochrome P450 reductase complex.

-

-

Enzyme Addition: Add rCYP3A4 (e.g., Supersomes™) to a final concentration of 20 pmol/mL.

-

Substrate Addition: Spike carbaryl (dissolved in methanol) to a final concentration of 25 µM. Ensure the final organic solvent concentration remains <1% (v/v) to prevent solvent-induced CYP denaturation.

-

Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

Causality: Pre-incubation establishes thermal equilibrium, ensuring that the reaction kinetics measured are solely dependent on enzymatic activity rather than temperature ramping.

-

Phase 2: Reaction Initiation & Termination 5. Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

-

Causality: CYP450 enzymes require exogenous electrons to reduce the heme iron and activate molecular oxygen. Adding NADPH last acts as a precise "start switch" for the assay.

-

Incubation: Allow the reaction to proceed at 37°C for exactly 15 minutes.

-

Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d7-carbaryl).

-

Causality: Ice-cold acetonitrile instantly denatures the CYP3A4 proteins, halting all metabolic activity at the exact 15-minute mark. It also acts as a protein precipitant, clearing the matrix for downstream mass spectrometry.

-

-

Centrifugation: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to HPLC vials.

Phase 3: System Self-Validation Controls To ensure the trustworthiness of the data, the assay must be self-validating. The following controls are mandatory:

-

Negative Control (-NADPH): Run a parallel sample replacing NADPH with buffer. Validation: Any depletion of carbaryl or appearance of 4-hydroxycarbaryl in this tube indicates non-enzymatic degradation or background contamination.

-

Calibration Curve: Generate a 6-point standard curve using synthetically pure 4-hydroxycarbaryl (1 nM to 1000 nM) spiked into deactivated matrix. Validation: Ensures mass spectrometer linearity and allows for absolute quantification rather than relative peak area comparison.

References

- Tang, J., Cao, Y., Rose, R.L., & Hodgson, E. (2002).In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Chemico-Biological Interactions.[1]

- Schmidt, B., Faymonville, T., Gembé, E., Joussen, N., & Schuphan, I. (2006).Comparison of the biotransformation of the 14C-labelled insecticide carbaryl by non-transformed and human CYP1A1-, CYP1A2-, and CYP3A4-transgenic cell cultures of Nicotiana tabacum. Chemistry & Biodiversity. [2]

- Hernandez, A. F., Parrón, T., Tsatsakis, A. M., Requena, M., Alarcón, R., & López-Guarnido, O. (2013).Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health. Toxicology. [3]

Sources

- 1. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the biotransformation of the 14C-labelled insecticide carbaryl by non-transformed and human CYP1A1-, CYP1A2-, and CYP3A4-transgenic cell cultures of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hh-ra.org [hh-ra.org]

Deconstructing the Microbial Biodegradation of Carbaryl: From Toxicant to Hydroxy Metabolites

Target Audience: Researchers, Application Scientists, and Drug/Agrochemical Development Professionals Focus: Mechanistic pathways, enzymology, and validated experimental protocols for carbaryl bioremediation.

Introduction: The Ecotoxicological Imperative

Carbaryl (1-naphthyl N-methylcarbamate) is a broad-spectrum carbamate insecticide that functions by reversibly inhibiting acetylcholinesterase in target pests. However, its widespread agricultural application has led to significant environmental accumulation, posing severe neurotoxic risks to non-target organisms, including amphibians, fish, and humans[1].

In response to this selective pressure, diverse soil microbiomes—particularly strains of Pseudomonas, Arthrobacter, and Rhizobium—have evolved specialized catabolic pathways to mineralize carbaryl[1][2]. Understanding the biotransformation of carbaryl into hydroxy metabolites (such as 1-naphthol and 1,2-dihydroxynaphthalene) is critical for engineering advanced bioremediation systems and predicting the environmental fate of carbamate-based xenobiotics.

Pathway Architecture: The Metabolic Funnel

The microbial degradation of carbaryl is a highly orchestrated, multi-step enzymatic funnel that can be divided into the Upper Pathway (hydrolysis and initial hydroxylation) and the Lower Pathway (ring cleavage and central carbon metabolism)[3].

The Upper Pathway: Hydrolysis and Detoxification

The degradation cascade is initiated by Carbaryl Hydrolase (CH) , encoded by genes such as cehA or mcbA[1][4]. This enzyme catalyzes the cleavage of the ester bond in carbaryl, yielding 1-naphthol , methylamine, and carbon dioxide[5].

From an evolutionary and structural standpoint, 1-naphthol is significantly more toxic and recalcitrant than the parent carbaryl[4]. To mitigate intracellular toxicity, bacteria such as Pseudomonas spp. compartmentalize Carbaryl Hydrolase within the periplasmic space[4]. This spatial organization acts as a protective buffer; carbaryl diffuses across outer membrane porins, is hydrolyzed in the periplasm, and the resulting 1-naphthol is gradually partitioned across the inner membrane for further cytosolic processing, preventing a lethal spike of 1-naphthol in the cytoplasm[4].

Hydroxylation: The Two-Component Monooxygenase System

Once in the cytosol, 1-naphthol is rapidly converted to 1,2-dihydroxynaphthalene by 1-naphthol hydroxylase (e.g., CehC1C2)[6]. This is a critical rate-limiting step. CehC1C2 is a novel two-component, FADH₂/FMNH₂-dependent monooxygenase[6].

-

CehC1 (Oxygenase): Binds the 1-naphthol substrate and utilizes reduced flavin to activate molecular oxygen, hydroxylating the aromatic ring[6].

-

CehC2 (Reductase): Shuttles electrons from NADH to FAD/FMN, regenerating the reduced flavin required by CehC1[6].

The Lower Pathway: Divergence to Gentisic Acid

Following the formation of 1,2-dihydroxynaphthalene, the aromatic ring is cleaved and oxidized to form salicylaldehyde , which is subsequently dehydrogenated to salicylic acid (salicylate)[5].

Interestingly, while classic naphthalene-degrading bacteria typically route salicylic acid through a catechol (ortho- or meta-cleavage) pathway, carbaryl degraders predominantly utilize the gentisic acid route[5][7]. Salicylate 5-hydroxylase converts salicylic acid to gentisic acid, which is finally cleaved by gentisate 1,2-dioxygenase to yield pyruvate and fumarate, seamlessly integrating into the TCA cycle[3].

Microbial degradation pathway of carbaryl to hydroxy metabolites and the TCA cycle.

Quantitative Enzymology & Genetic Localization

The genetic determinants for these pathways exhibit high plasticity. In strains like Arthrobacter sp. RC100, the upper pathway genes are mobilized on conjugative plasmids (pRC1, pRC2), facilitating rapid horizontal gene transfer in agricultural soils[2][7]. Conversely, in Pseudomonas sp. strains C4, C5, and C6, the pathway is stably integrated into the chromosomal DNA[3].

Table 1: Kinetic and Localization Parameters of Key Carbaryl Degradation Enzymes

| Parameter | Value / Characteristic | Biological Significance | Ref |

| CehC1 to CehC2 Optimal Ratio | 2:1 (Molar) | Ensures optimal electron transfer without reductase-induced uncoupling. | [8] |

| CehC1 | 74.71 ± 16.07 μM | High affinity ensures rapid clearance of toxic 1-naphthol. | [1] |

| CehC1 | (8.29 ± 2.44) × 10⁻⁴ s⁻¹·μM⁻¹ | Demonstrates moderate catalytic efficiency typical of broad-spectrum oxygenases. | [1] |

| CehA Localization | Periplasm (4-6x higher activity) | Prevents cytosolic accumulation of 1-naphthol (detoxification mechanism). | [4] |

Validated Experimental Protocol: In Vitro Characterization of 1-Naphthol Hydroxylase

To rigorously evaluate the kinetics of the hydroxy-metabolite transition, researchers must utilize a self-validating in vitro assay. The following protocol details the functional reconstitution of the two-component CehC1C2 system.

Rationale & Causality

Because CehC1 is an apoenzyme that strictly requires a reduced flavin cofactor, attempting to assay the enzyme without pre-incubating it with FAD/FMN will result in false negatives[1][6]. Furthermore, the reaction must be precisely quenched to capture the transient 1,2-dihydroxynaphthalene before it spontaneously oxidizes in ambient air.

Step-by-Step Methodology

1. Recombinant Protein Preparation

-

Express cehC1 and cehC2 independently in E. coli BL21(DE3) using IPTG induction (0.5 mM, 16°C, 18 hours) to ensure proper folding.

-

Purify using Ni-NTA affinity chromatography. Dialyze against 50 mM Phosphate buffer (pH 7.4) containing 10% glycerol to maintain structural integrity.

2. Holoenzyme Assembly & Reaction Mixture

-

In a 1 mL reaction volume, combine 50 mM Phosphate buffer (pH 7.4), 10 μM FAD, and 2 μM purified CehC1.

-

Critical Step: Incubate on ice for 10 minutes. This allows the FAD cofactor to dock into the CehC1 active site, forming the functional holoenzyme.

3. Reaction Initiation

-

Add 1 μM purified CehC2 (maintaining the optimal 2:1 CehC1:CehC2 ratio)[8].

-

Spike in the substrate: 100 μM 1-naphthol.

-

Initiate the electron cascade by adding 200 μM NADH. Incubate at 30°C.

4. Self-Validating Controls

-

Negative Control: Substitute active CehC1 with heat-denatured CehC1 (boiled for 10 min). This proves that 1-naphthol depletion is strictly enzymatic and not due to spontaneous degradation.

-

Standard Curve: Prepare a 5-point standard curve of pure 1-naphthol and 1,2-dihydroxynaphthalene (10 μM to 200 μM) for accurate HPLC quantification.

5. Quenching and HPLC Analysis

-

At precise time intervals (e.g., 1, 3, 5, 10 minutes), extract a 100 μL aliquot and immediately mix with 100 μL of ice-cold methanol.

-

Causality: Methanol instantly precipitates the enzymes, halting the reaction, while keeping the hydroxy metabolites highly soluble.

-

Centrifuge at 12,000 × g for 5 minutes. Inject the supernatant into a C18 Reverse-Phase HPLC column (Mobile phase: 60% Methanol / 40% Water with 0.1% Formic Acid) monitored at 280 nm.

Step-by-step experimental workflow for in vitro characterization of 1-naphthol hydroxylase.

Conclusion & Future Perspectives

The microbial biodegradation of carbaryl represents a masterclass in evolutionary biochemistry. By compartmentalizing the initial hydrolysis step to manage toxicity[4], and utilizing a highly specialized two-component monooxygenase system to break down the recalcitrant 1-naphthol intermediate[6], soil microbiomes effectively neutralize this widespread agrochemical.

For drug development and synthetic biology professionals, the carbaryl degradation operons offer a rich repository of biocatalysts. Enzymes like CehC1C2, with their broad substrate spectrum and efficient hydroxylation capabilities[1], hold immense potential for the industrial biosynthesis of complex hydroxy-aromatic drug precursors and the engineering of next-generation bioremediation consortia.

References

-

Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in Rhizobium sp. X9 Source: ACS Publications / Journal of Agricultural and Food Chemistry URL:[Link]

-

Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in Rhizobium sp. X9 (PubMed Abstract) Source: PubMed / National Institutes of Health URL:[Link]

-

Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase from Pseudomonas spp Source: Applied and Environmental Microbiology - ASM Journals URL:[Link]

-

Hydrolase CehA and a Novel Two-Component 1‐Naphthol Hydroxylase CehC1C2 are Responsible for the (Full Text) Source: ACS Publications URL:[Link]

-

Hydrolase CehA and Monooxygenase CfdC Are Responsible for Carbofuran Degradation in Sphingomonas sp. Strain CDS-1 Source: PubMed Central (PMC) URL:[Link]

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation Source: Frontiers in Microbiology URL:[Link]

-

The metabolism of carbaryl by three bacterial isolates, Pseudomonas spp. (NCIB 12042 & 12043) and Rhodococcus sp. (NCIB 12038) from garden soil. Source: SciSpace URL:[Link]

-

Metabolic regulation and chromosomal localization of carbaryl degradation pathway in Pseudomonas sp. strains C4, C5 and C6 Source: PubMed / National Institutes of Health URL:[Link]

-

Variability in Assembly of Degradation Operons for Naphthalene and its derivative, Carbaryl, Suggests Mobilization through Horizontal Gene Transfer Source: MDPI URL:[Link]

-

Involvement of Two Plasmids in the Degradation of Carbaryl by Arthrobacter sp. Strain RC100 Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Involvement of Two Plasmids in the Degradation of Carbaryl by Arthrobacter sp. Strain RC100 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic regulation and chromosomal localization of carbaryl degradation pathway in Pseudomonas sp. strains C4, C5 and C6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Hydrolase CehA and a Novel Two-Component 1-Naphthol Hydroxylase CehC1C2 are Responsible for the Two Initial Steps of Carbaryl Degradation in Rhizobium sp. X9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Mechanistic Profiling and Acetylcholinesterase Inhibition Potency of 4-Hydroxycarbaryl

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a widely utilized N-methylcarbamate insecticide that exerts its primary neurotoxic effects through the reversible inhibition of acetylcholinesterase (AChE). While the parent compound's toxicology is well-documented, its oxidative biotransformation yields active metabolites—specifically 4-hydroxycarbaryl and 5-hydroxycarbaryl—that retain the critical carbamate moiety. This technical guide provides an in-depth analysis of the AChE inhibition potency of 4-hydroxycarbaryl. It details its metabolic formation, kinetic binding parameters, and the rigorous, self-validating experimental methodologies required to accurately quantify its inhibitory effects without the confounding artifacts of rapid decarbamylation.

Metabolic Biotransformation and Mechanism of Action

Causality of Toxicity: The neurotoxicity of carbamates is intrinsically linked to their structural affinity for the AChE active site. Upon ingestion, carbaryl undergoes extensive Phase I metabolism mediated primarily by hepatic Cytochrome P450 enzymes (specifically CYP2B6, CYP3A4, and CYP1A1). This oxidative biotransformation yields ring-hydroxylated metabolites, predominantly 4-hydroxycarbaryl and 5-hydroxycarbaryl [1].

Unlike the hydrolytic cleavage pathway that produces the inactive 1-naphthol, ring hydroxylation preserves the N-methylcarbamate ester linkage. Consequently, 4-hydroxycarbaryl acts as a competitive, reversible inhibitor of AChE. The mechanism follows a distinct two-step kinetic process:

-

Affinity Binding: Formation of a reversible Michaelis-Menten complex between 4-hydroxycarbaryl and the catalytic serine residue (Ser203 in human AChE) within the enzyme's active site gorge.

-

Carbamylation: Transfer of the carbamoyl group to the serine hydroxyl, releasing the leaving group (1,4-naphthalenediol) and forming a carbamylated enzyme intermediate.

Because the spontaneous decarbamylation rate (

CYP450-mediated formation of 4-hydroxycarbaryl and subsequent reversible AChE carbamylation.

Quantitative Potency: Comparative Inhibition Kinetics

Regulatory assessments by global health authorities mandate the evaluation of active metabolites in cumulative risk models. Toxicological evaluations demonstrate that 4-hydroxycarbaryl possesses an AChE inhibition potency (IC50) that is comparable to, or slightly higher than, the parent carbaryl [2].

Table 1: Comparative AChE Inhibition Potency of Carbaryl and Key Metabolites

| Compound | Structural Status | AChE IC50 (µM)* | Biological Relevance |

| Carbaryl | Parent Insecticide | ~1.7 | Primary neurotoxicant; high active site affinity [3]. |

| 4-Hydroxycarbaryl | Oxidative Metabolite | ~1.8 - 2.5 | Retains carbamate moiety; equipotent to parent [2]. |

| 5-Hydroxycarbaryl | Oxidative Metabolite | ~1.8 - 2.5 | Retains carbamate moiety; active inhibitor [2]. |

| 1-Naphthol | Hydrolytic Metabolite | >100 (Inactive) | Lacks carbamate ester; primary detoxification product. |

*Note: IC50 values are highly dependent on assay temperature, enzyme source (e.g., rat brain vs. human erythrocyte), and pre-incubation time due to the reversible nature of carbamylation.

Experimental Methodology: Quantifying 4-Hydroxycarbaryl Potency

The Decarbamylation Artifact: A critical failure point in evaluating carbamate potency is the use of standard, highly diluted colorimetric assays (e.g., the traditional Ellman's method). Because carbamate-AChE binding is reversible, extensive dilution of the enzyme-inhibitor complex shifts the equilibrium toward dissociation (decarbamylation). This artificially inflates the apparent IC50 value, leading to a dangerous underestimation of the metabolite's toxicity.

To ensure scientific integrity and self-validating results, the following modified rapid-kinetic Ellman's protocol must be utilized to minimize decarbamylation.

Optimized rapid-kinetic assay workflow for carbamate IC50 determination.

Step-by-Step Protocol: Modified Rapid-Kinetic Assay

-

Enzyme Preparation : Homogenize the target tissue (e.g., rat brain or isolated human erythrocytes) in cold 0.1 M sodium phosphate buffer (pH 8.0) containing 1% Triton X-100 to solubilize membrane-bound AChE. Centrifuge at 10,000 x g for 15 mins at 4°C to isolate the supernatant.

-

Inhibitor Titration : Prepare a serial dilution of 4-hydroxycarbaryl in analytical-grade DMSO (concentration range: 0.01 µM to 100 µM).

-

Causality: DMSO ensures complete solubility of the lipophilic metabolite. The final assay concentration of DMSO must not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

-

-

Pre-Incubation (Critical Step) : Incubate 10 µL of the inhibitor solution with 90 µL of the enzyme preparation at 37°C for exactly 15 minutes.

-

Causality: This specific duration allows the carbamylation reaction (

) to reach steady-state equilibrium without allowing significant spontaneous reactivation (

-

-

Rapid Substrate Addition : Immediately add 100 µL of a pre-warmed substrate mixture containing 1 mM acetylthiocholine iodide (ATChI) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

Causality: Rapid addition minimizes the dilution factor. The high substrate concentration outcompetes the reversible inhibitor, locking the kinetic snapshot and preventing decarbamylation during the read phase.

-

-

Kinetic Measurement : Continuously monitor absorbance at 412 nm for exactly 2 minutes using a microplate reader. Calculate the initial velocity (

) from the linear portion of the curve. -

Self-Validation & Controls :

-

Vehicle Control : Buffer + 1% DMSO (Establishes 100% baseline activity).

-

Positive Control : 1.7 µM Carbaryl (Validates assay sensitivity to carbamates).

-

Blank : Buffer + Substrate + DTNB (Corrects for non-enzymatic ATChI hydrolysis).

-

Data Analysis and Ki Determination

Plot the fractional activity (

References

-

Hodgson, E., et al. "Toxic effects of pesticide mixtures at a molecular level: Their relevance to human health." Human Health and Risk Assessment, (2012). Available at:[Link]

-

Rotterdam Convention / Food and Agriculture Organization (FAO). "Toxicological assessment of active ingredients: Carbaryl and Metabolites." PIC Document, (2004). Available at: [Link]

-

Moser, V. C., et al. "Carbaryl and 1-Naphthol Tissue Levels and Related Cholinesterase Inhibition in Male Brown Norway Rats from Preweaning to Senescence." Journal of Toxicology and Environmental Health, Part A, 76(20), 1151-1167 (2013). Available at: [Link]

The Metabolic Fate of Carbaryl: An In-Depth Mechanistic Guide to Phase I and Phase II Biotransformation

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide that exerts its toxicity by reversibly inhibiting acetylcholinesterase (AChE) in the nervous system. For researchers in toxicology, pharmacology, and environmental health, understanding the precise metabolic fate of carbaryl is critical. The biotransformation of carbaryl dictates its toxicokinetics, bioaccumulation potential, and the risk of drug-chemical interactions.

This whitepaper provides a comprehensive, mechanistic breakdown of the Phase I and Phase II metabolic pathways of carbaryl. It bridges theoretical biochemistry with practical, self-validating in vitro experimental protocols designed for modern drug development and toxicological screening laboratories.

Phase I Metabolism: Functionalization and Detoxification

Phase I metabolism of carbaryl serves to introduce polar functional groups into the lipophilic parent molecule. This occurs via two primary enzymatic axes: ester hydrolysis and cytochrome P450 (CYP)-mediated oxidation. Because the intact carbamate ester bond is required to carbamylate the serine residue in the AChE active site, Phase I hydrolysis represents a definitive detoxification event.

Ester Hydrolysis

The dominant metabolic pathway for carbaryl in mammals is hydrolysis, mediated by hepatic and extrahepatic carboxylesterases[1]. This cleavage yields 1-naphthol , methylamine, and carbon dioxide[1]. 1-naphthol is the principal Phase I metabolite detected in human urine and serves as the primary biomarker for carbaryl exposure[1][2].

Cytochrome P450-Mediated Oxidation

While hydrolysis dominates, a significant fraction of carbaryl undergoes oxidation catalyzed by the hepatic Cytochrome P450 system. This pathway is highly dependent on specific CYP isoforms, leading to distinct hydroxylated metabolites:

-

Ring Hydroxylation: Human CYP1A1 and CYP1A2 preferentially catalyze the conversion of carbaryl to 5-hydroxycarbaryl [3]. Conversely, CYP1A2 and CYP3A4 are primarily responsible for metabolizing carbaryl to 4-hydroxycarbaryl [3].

-

N-Demethylation: Oxidation at the N-methyl group yields N-hydroxymethylcarbaryl [1][4].

-

Epoxidation: CYPs can also epoxidize the naphthalene ring (e.g., forming a 5,6-epoxide intermediate). This highly reactive epoxide is rapidly hydrolyzed by microsomal epoxide hydrolase to form 5,6-dihydro-5,6-dihydroxycarbaryl [1][4].

Causality & Toxicokinetic Insight: The reliance on CYP3A4 and CYP1A2 makes carbaryl highly susceptible to metabolic interactions. For instance, concurrent exposure to organophosphates like chlorpyrifos competitively inhibits CYP-mediated carbaryl metabolism, significantly altering its clearance rate and exacerbating systemic toxicity[3][5].

Phase II Metabolism: Conjugation and Clearance

Phase I metabolites of carbaryl (particularly 1-naphthol and the hydroxycarbaryls) are biologically active and potentially cytotoxic. Phase II metabolism neutralizes these intermediates by attaching bulky, highly polar endogenous molecules, facilitating rapid renal and biliary excretion[1].

Glucuronidation and Sulfation

The hydroxyl groups generated during Phase I are prime targets for conjugation.

-

UDP-Glucuronosyltransferases (UGTs): Catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to 1-naphthol and ring-hydroxylated metabolites, forming highly water-soluble O-glucuronides[3][6].

-

Sulfotransferases (SULTs): Utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to form sulfate esters of 1-naphthol[3][6].

Glutathione Conjugation

Historically, mercapturic acid derivatives of carbaryl were reported in urinary excretion profiles, suggesting the involvement of Glutathione S-Transferases (GSTs) in neutralizing reactive epoxide intermediates. However, rigorous toxicological evaluations have demonstrated that some proposed mercapturic acid derivatives were actually artifacts resulting from the strong acid treatment of dihydrodiol metabolites during sample extraction[7]. Nonetheless, GSTs remain a critical cellular defense mechanism against transient oxidative stress induced by carbamate metabolism[3].

Quantitative Summary of Carbaryl Metabolites

To facilitate rapid reference for bioanalytical method development, the following table summarizes the key metabolites, their formation pathways, and the specific enzymes involved.

| Metabolite | Metabolic Phase | Pathway / Reaction | Primary Enzyme(s) | Toxicological Significance |

| 1-Naphthol | Phase I | Ester Hydrolysis | Carboxylesterases | Major biomarker of exposure; Detoxification[1][2] |

| 5-Hydroxycarbaryl | Phase I | Ring Hydroxylation | CYP1A1, CYP1A2 | Intermediate; requires Phase II conjugation[3] |

| 4-Hydroxycarbaryl | Phase I | Ring Hydroxylation | CYP1A2, CYP3A4 | Intermediate; requires Phase II conjugation[3] |

| N-Hydroxymethylcarbaryl | Phase I | N-Demethylation | CYP450s (Mixed) | Minor pathway; retains some AChE inhibitory activity[1] |

| 5,6-Dihydro-5,6-dihydroxycarbaryl | Phase I | Epoxidation + Hydration | CYPs + Epoxide Hydrolase | Detoxification of reactive epoxide intermediate[1][4] |

| 1-Naphthyl Glucuronide | Phase II | Glucuronidation | UGTs | Terminal clearance product (Urine)[1][6] |

| 1-Naphthyl Sulfate | Phase II | Sulfation | SULTs | Terminal clearance product (Urine)[1][6] |

Mechanistic Visualizations

Phase I and Phase II Biotransformation Pathways of Carbaryl.

Experimental Protocols: In Vitro Metabolism Assays

To accurately model the hepatic clearance of carbaryl and evaluate drug-chemical interactions (e.g., CYP inhibition), researchers utilize Human Liver Microsomes (HLMs)[8]. The following protocol is engineered as a self-validating system , ensuring that data artifacts (such as substrate depletion or latency of UGT enzymes) are actively controlled.

Protocol: Comprehensive Phase I & II Microsomal Stability Assay

Rationale & Causality: Microsomes are closed vesicles derived from the endoplasmic reticulum. While CYP active sites face the external buffer, UGT active sites are lumenal. Therefore, to assess Phase II glucuronidation, the microsomal membrane must be permeabilized. We use alamethicin , a pore-forming peptide, to allow the cofactor (UDPGA) to access the UGT enzymes without denaturing the CYPs.

Materials Required:

-

Pooled Human Liver Microsomes (HLMs) (20 mg/mL)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Alamethicin (50 µg/mL in methanol)

-

NADPH Regenerating System (NADP+, Glucose-6-Phosphate, G6PDH, MgCl2)

-

UDP-Glucuronic Acid (UDPGA) (5 mM final)

-

Carbaryl (Test Substrate) and Propoxur (Internal Standard)

-

Ice-cold Acetonitrile (Quenching solvent)

Step-by-Step Methodology:

-

Microsomal Preparation & Permeabilization:

-

Dilute HLMs to a working concentration of 1.0 mg/mL in 0.1 M Potassium Phosphate buffer.

-

Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Validation check: This step ensures UGT active sites are accessible, preventing false-negative Phase II clearance data.

-

-

Substrate Addition:

-

Spike carbaryl into the microsomal suspension to achieve a final concentration of 1 µM. (Keep organic solvent concentration <0.5% v/v to prevent CYP denaturation).

-

Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the Phase I and Phase II reactions simultaneously by adding the NADPH regenerating system and UDPGA.

-

Self-Validating Control: Run a parallel "Minus-Cofactor" control (buffer instead of NADPH/UDPGA) to rule out chemical instability or non-enzymatic degradation.

-

-

Time-Course Incubation & Quenching:

-

At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard (Propoxur, 100 ng/mL). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity.

-

-

Sample Processing & LC-MS/MS Analysis:

-

Vortex the quenched samples for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to LC vials.

-

Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of carbaryl (m/z 202 -> 145) and the appearance of 1-naphthol and its glucuronide conjugate.

-

Workflow for In Vitro Microsomal Stability and Metabolite Profiling.

References

- Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: MDPI URL

- Metabolism Of Carbamate Insecticides Source: EPA NEPIS URL

- Human Metabolism and Metabolic Interactions of Deployment-Related Chemicals Source: ResearchGate URL

- Metabolism and interactions of pesticides in human and animal in vitro hepatic models Source: OuluREPO URL

- carbaryl Source: GulfLINK URL

- Carbaryl | C12H11NO2 | CID 6129 Source: PubChem - NIH URL

- (PDF)

- Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons Source: ResearchGate URL

Sources

- 1. gulflink.health.mil [gulflink.health.mil]

- 2. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Insecticides [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. oulurepo.oulu.fi [oulurepo.oulu.fi]

Methodological & Application

Application Notes and Protocols for the Solid Phase Extraction of Carbaryl Metabolites

Introduction: The Analytical Challenge of Carbaryl Metabolism

Carbaryl (1-naphthyl N-methylcarbamate) is a widely used broad-spectrum carbamate insecticide. Upon entering the biological system, it undergoes extensive metabolism, leading to the formation of various metabolites that are primarily excreted in the urine.[1][2] The primary hydrolytic metabolite is 1-naphthol, which is then further metabolized and conjugated with glucuronic acid and sulfate to increase its water solubility for excretion.[1][3] Therefore, accurate assessment of carbaryl exposure through biomonitoring necessitates the quantification of not just the parent compound, but also its free and conjugated metabolites.

Solid Phase Extraction (SPE) has become an indispensable technique for the cleanup and concentration of these analytes from complex biological matrices like urine and environmental samples such as water.[4][5] The choice of SPE sorbent and the optimization of the protocol are critical for achieving high recovery, minimizing matrix effects, and ensuring the reliability of subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[6][7][8]

This comprehensive guide provides detailed application notes and protocols for the solid phase extraction of carbaryl metabolites, grounded in established scientific principles and field-proven insights. We will delve into the causality behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals.

Understanding Carbaryl's Metabolic Journey

To develop a robust extraction method, it is essential to first understand the metabolic fate of carbaryl. The primary metabolic pathway involves the hydrolysis of the carbamate ester linkage to yield 1-naphthol. This is followed by further hydroxylation and subsequent conjugation.

Diagram: Carbaryl Metabolic Pathway

Caption: Simplified metabolic pathway of Carbaryl.

Choosing the Right SPE Sorbent: C18 vs. Polymeric Sorbents

The selection of the SPE sorbent is the cornerstone of a successful extraction. For carbaryl and its metabolites, two types of sorbents are predominantly used: silica-based C18 and polymeric sorbents like Oasis HLB.

-